Aminopentamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

See also: Aminopentamide Sulfate (has salt form).

Early Decongestant and Bronchodilator Research (1940s):

Aminopentamide was first synthesized in the 1940s. Initial research focused on its potential as a decongestant and bronchodilator for respiratory conditions like asthma [Source: ]. However, further investigations revealed limited efficacy in this area, leading researchers to explore its effects on the central nervous system.

Neurological Applications (1950s):

The 1950s saw studies investigating Aminopentamide's potential role in treating Parkinson's disease. Some early studies showed promise in improving symptoms like tremors and rigidity [Source: ]. However, later research failed to confirm these findings, and the drug was not widely adopted for Parkinson's treatment [Source: ].

Other Areas of Investigation:

Aminopentamide has also been explored in various other scientific research contexts:

- Narcolepsy: Preliminary studies suggested potential benefits in reducing daytime sleepiness in individuals with narcolepsy, but further research is needed to confirm these findings and establish safety and efficacy [Source: ].

- Depression: Limited research explored the potential use of Aminopentamide in treating depression, but results were inconclusive, and the drug is not currently used for this purpose [Source: ].

- Drug Interaction Research: Aminopentamide has been studied in the context of drug interaction research due to its potential to interact with other medications, particularly monoamine oxidase inhibitors (MAOIs) [Source: ].

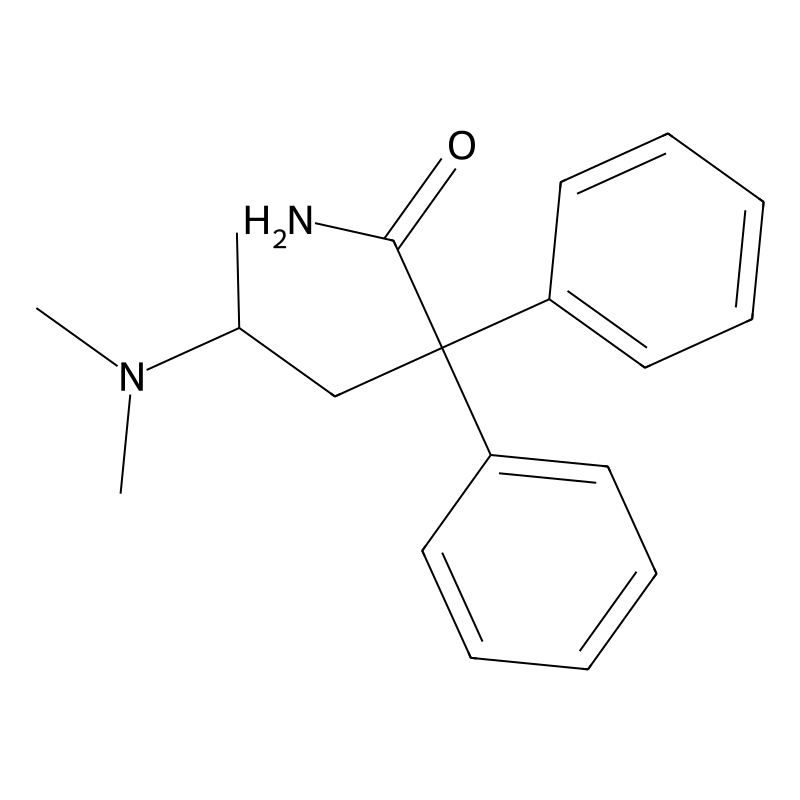

Aminopentamide is a synthetic compound classified as a potent antispasmodic agent. It is primarily used in veterinary medicine, especially for treating gastrointestinal disorders in dogs and cats. The chemical structure of aminopentamide features a diphenylmethane moiety, making it similar to other cholinergic blocking agents like atropine. Its systematic name is 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate, and it is marketed under the brand name Centrine .

- Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Aminopentamide can be reduced using agents such as lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often involving halogens or alkylating agents.

Aminopentamide acts as a cholinergic blocking agent, specifically targeting muscarinic acetylcholine receptors (mAChRs). Its mechanism involves competitive antagonism, which inhibits the action of acetylcholine on these receptors. This action effectively reduces smooth muscle contractions, alleviating spasms associated with conditions like pylorospasm and hypertrophic gastritis . Compared to atropine, aminopentamide has a more prolonged effect on reducing colonic contractions and gastric motility .

The synthesis of aminopentamide involves several key steps:

- Formation of Amide Bond: Dimethylamine reacts with diphenylacetyl chloride under controlled conditions to form the amide bond.

- Protonation: The amine group is protonated to yield the ammonium salt.

- Sulfation: The ammonium salt is treated with sulfuric acid to produce aminopentamide hydrogen sulfate.

In industrial settings, production is optimized to ensure purity and stability, often utilizing specific solvents like dichloromethane or acetonitrile during the synthesis process.

Aminopentamide is primarily used in veterinary medicine for:

- Treating acute abdominal visceral spasms.

- Managing pylorospasm and hypertrophic gastritis in dogs and cats.

- Alleviating associated symptoms such as nausea, vomiting, and diarrhea .

Its unique efficacy in reducing gastrointestinal spasms distinguishes it from other antispasmodics.

Research indicates that aminopentamide interacts with various biological systems through its action on muscarinic acetylcholine receptors. Its antagonistic effects can influence smooth muscle activity significantly. Studies have shown that aminopentamide effectively reduces ureteral contractions in animal models at specific concentrations .

Several compounds share similarities with aminopentamide, particularly in their antispasmodic properties:

| Compound | Class | Primary Use | Unique Feature |

|---|---|---|---|

| Atropine | Cholinergic blocker | Treating bradycardia and spasms | Used widely in both human and veterinary medicine |

| Hyoscyamine | Anticholinergic | Gastrointestinal disorders | More selective for certain mAChR subtypes |

| Scopolamine | Anticholinergic | Motion sickness treatment | Has central nervous system effects |

Uniqueness of Aminopentamide

Aminopentamide's specificity for veterinary applications makes it unique among these compounds. It is particularly effective for gastrointestinal issues in animals, offering advantages over other antispasmodics like atropine due to its prolonged action on colonic contractions .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

661TMO8UM4

HI3DVH9WMI